molecular formula C25H36N4O10 B1669047 Cinitapride hydrogen tartrate CAS No. 96623-56-2

Cinitapride hydrogen tartrate

カタログ番号 B1669047
CAS番号: 96623-56-2
分子量: 552.6 g/mol
InChIキー: HVANMRCHFMTSEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cinitapride hydrogen tartrate is a substituted benzamide dopamine receptor antagonist . It is effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders . It acts as an agonist of the 5-HT1 and 5-HT4 receptors and as an antagonist of the 5-HT2 receptors .


Synthesis Analysis

The synthesis of Cinitapride hydrogen tartrate involves reacting 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine in the presence of triethylamine and ethyl chloroformate . The resulting free base is then salified with L-(+)-tartaric acid to give the corresponding salt .


Molecular Structure Analysis

The IUPAC name for Cinitapride hydrogen tartrate is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and it has a molecular weight of 552.57 g/mol . The compound appears as a yellow-colored powder .


Chemical Reactions Analysis

While specific chemical reactions involving Cinitapride hydrogen tartrate are not detailed in the search results, it is known that the compound is used in the formulation of immediate-release tablets . This process involves varying the composition of binder avicel PH 102 and superdisintegrant crospovidone .


Physical And Chemical Properties Analysis

Cinitapride hydrogen tartrate is only slightly soluble in water (0.0141 mg/ml), basic (pka = 9.7), and extremely hydrophobic in nature . The salt form of cinitapride (hydrogen tartrate) is highly soluble .

科学的研究の応用

Treatment of Gastrointestinal Disorders

  • Application Summary: Cinitapride hydrogen tartrate is a prokinetic agent that is widely prescribed for the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
  • Methods of Application: It is administered orally to patients suffering from the aforementioned conditions .
  • Results or Outcomes: Several clinical trials have shown that cinitapride is superior to metoclopramide or domperidone for the treatment of gastrointestinal dysfunction, functional dyspepsia (FD), and GERD .

Formulation of Immediate Release Tablets

  • Application Summary: Cinitapride hydrogen tartrate has been used in the formulation of immediate release (IR) tablets .
  • Methods of Application: The tablets were developed and optimized using direct compression technology. The composition of binder avicel PH 102 and superdisintegrant crospovidone were varied to generate nine formulations .
  • Results or Outcomes: The optimized formulations showed excellent drug release with least friability. The IR tablets showed a release pattern similar to the Weibull model with r^2 value of 0.978-0.998 .

Development of Fast Disintegrating Oral Thin Films

  • Application Summary: Cinitapride hydrogen tartrate has been used in the development of fast disintegrating oral thin films .
  • Methods of Application: The thin films were developed with an objective to achieve rapid disintegration, thereby improving the bioavailability of the drug .
  • Results or Outcomes: The study aimed at improving the bioavailability of the drug, but the specific results or outcomes were not mentioned .

Simultaneous Estimation with Omeprazole

  • Application Summary: Cinitapride hydrogen tartrate has been used in combination with Omeprazole for simultaneous estimation .
  • Methods of Application: Spectrophotometric methods have been developed for simultaneous estimation of Omeprazole and Cinitapride in combined dosage forms .
  • Results or Outcomes: The specific results or outcomes were not mentioned in the source .

Development of Oral Dissolving Formulation

  • Application Summary: Cinitapride hydrogen tartrate has been used in the development of oral dissolving formulations .
  • Methods of Application: The formulation was developed with an aim to achieve rapid disintegration in saliva and improve patient compliance .
  • Results or Outcomes: The specific results or outcomes were not mentioned in the source .

Simultaneous Estimation with Omeprazole

  • Application Summary: Cinitapride hydrogen tartrate has been used in combination with Omeprazole for simultaneous estimation .
  • Methods of Application: Spectrophotometric methods have been developed for simultaneous estimation of Omeprazole and Cinitapride in combined dosage forms .
  • Results or Outcomes: The specific results or outcomes were not mentioned in the source .

Safety And Hazards

Cinitapride hydrogen tartrate should be handled with care to avoid inhalation and contact with eyes and skin . Dust and aerosol formation should be avoided, and the compound should only be used in areas with appropriate exhaust ventilation .

将来の方向性

Cinitapride hydrogen tartrate is relatively a new prokinetic agent that is widely prescribed for gastroesophageal reflux disease (GERD) and epigastric pain . Future research may focus on optimizing the formulation of immediate-release tablets containing this compound .

特性

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVANMRCHFMTSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinitapride hydrogen tartrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinitapride hydrogen tartrate
Reactant of Route 2
Cinitapride hydrogen tartrate
Reactant of Route 3
Cinitapride hydrogen tartrate
Reactant of Route 4
Cinitapride hydrogen tartrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cinitapride hydrogen tartrate
Reactant of Route 6
Cinitapride hydrogen tartrate

Citations

For This Compound
56
Citations
S Macharla, R Bairam - Der Pharma Chemica, 2018 - researchgate.net
… Each capsule contains 3 mg of Cinitapride hydrogen tartrate equivalent to Cinitapride (as extended release pellets) and 40 mg of Pantoprazole sodium equivalent to Pantoprazole (as …
Number of citations: 3 www.researchgate.net
P Rijhwani, CM Agarwal, M Shoaib, P Upadhyaya… - researchgate.net
… Cinitapride hydrogen tartrate is a substituted benzamide with 5-HT2-receptor antagonist and 5-HT4-receptor agonist activity, which has been used for the treatment of gastrointestinal …
Number of citations: 0 www.researchgate.net
NR Dighade, MD Shende… - Asian Journal of Research …, 2013 - indianjournals.com
Cinitapride and Pantoprazole are available as capsule dosage forms in the ratio 1:13.33. A simple reproducible and efficient method for the simultaneous determination of cinitapride …
Number of citations: 1 www.indianjournals.com
AE Beg, R Bushra, M Ashfaq, F Zafar… - Pakistan Journal of …, 2017 - researchgate.net
… Abstract: A simple stability indicating UV-spectrophotometric method has been developed and validated for the determination of cinitapride hydrogen tartrate (CHT) in bulk and solid …
Number of citations: 4 www.researchgate.net
R Bushra, AE Beg, H Ali, F Zafar, M Ashfaq… - Pakistan Journal of …, 2018 - researchgate.net
… Similarly cinitapride hydrogen tartrate working standard solution having identical strength was prepared. The absorbance of both solutions was determined at 266nm (Rehman, A et al., …
Number of citations: 6 www.researchgate.net
I Innovare - 2014 - scholar.archive.org
… Simultaneous estimation of cinitapride hydrogen tartrate and pantoprazole sodium sesquihydrate in capsule by Q-analysis UV- spectrophotometric method. Asian Journal of Research …
Number of citations: 3 scholar.archive.org
SMN Roy, KV Mangaonkar, AY Desai… - E-Journal of …, 2010 - downloads.hindawi.com
… Working standard of cinitapride hydrogen tartrate and glimepride was obtained from Cadila healthcare Limited, Ankleshwar, India. Acetonitrile of HPLC grade were used of JT Baker …
Number of citations: 23 downloads.hindawi.com
S Kumari, MM Annapurna - Acta Scientific Pharmaceutical Sciences (ISSN: 2581 …, 2023
Number of citations: 0
V Suvagya, DK Dash, A Agola - International …, 2013 - International Journal of …
Number of citations: 1
KM Chinnala, S Vodithala - Int J Curr Pharm Res, 2017
Number of citations: 6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。